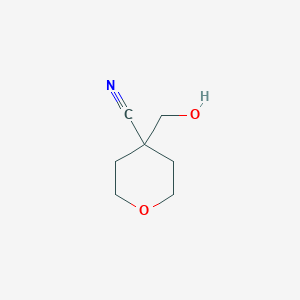
Acide 4-bromo-2-(trifluorométhyl)benzoïque
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2. It is a white to almost white crystalline powder that is used as a reagent in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and its utility in different chemical reactions .
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates, particularly in the field of anti-cancer and anti-inflammatory research.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers
Analyse Biochimique
Biochemical Properties
4-Bromo-2-(trifluoromethyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 4-Bromo-2-(trifluoromethyl)benzoic acid and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of 4-Bromo-2-(trifluoromethyl)benzoic acid on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 4-Bromo-2-(trifluoromethyl)benzoic acid can modulate the expression of specific genes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(trifluoromethyl)benzoic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with transcription factors, influencing gene expression. The binding interactions of 4-Bromo-2-(trifluoromethyl)benzoic acid with biomolecules are often specific and depend on the structural complementarity between the compound and its target .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-2-(trifluoromethyl)benzoic acid in laboratory settings are important considerations. Over time, this compound may undergo chemical transformations that affect its activity and function. Long-term studies have shown that 4-Bromo-2-(trifluoromethyl)benzoic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, 4-Bromo-2-(trifluoromethyl)benzoic acid can be toxic, leading to adverse effects on cellular function and overall health. Threshold effects and dose-response relationships are critical for understanding the safe and effective use of this compound in research .
Metabolic Pathways
4-Bromo-2-(trifluoromethyl)benzoic acid is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The interactions of 4-Bromo-2-(trifluoromethyl)benzoic acid with metabolic enzymes and cofactors can influence metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 4-Bromo-2-(trifluoromethyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of 4-Bromo-2-(trifluoromethyl)benzoic acid is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(trifluoromethyl)benzoic acid can influence its activity and function. This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The localization of 4-Bromo-2-(trifluoromethyl)benzoic acid within cells can affect its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)benzoic acid. The reaction typically uses bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-(trifluoromethyl)benzoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium phosphate are used in the presence of aryl boronic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Various substituted benzoic acids or derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Alcohols or amines.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzoic acid depends on its application. In chemical reactions, it acts as a reagent that facilitates the formation of new chemical bonds. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-Bromo-4-(trifluoromethyl)benzoic acid: Similar structure but different bromine position, leading to different reactivity and applications.
4-Bromo-3-(trifluoromethyl)benzoic acid: Another positional isomer with distinct chemical properties.
2-Bromo-5-(trifluoromethyl)benzoic acid: Different substitution pattern affecting its chemical behavior .
These comparisons highlight the unique properties of 4-Bromo-2-(trifluoromethyl)benzoic acid, such as its specific reactivity and suitability for certain synthetic applications.
Propriétés
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHWAPDBDXPBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648655 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-31-0 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

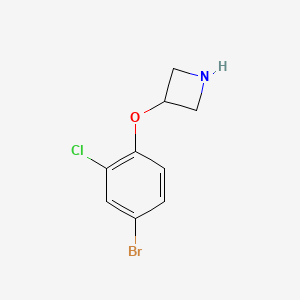
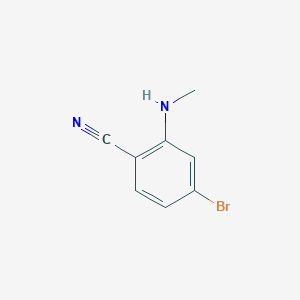
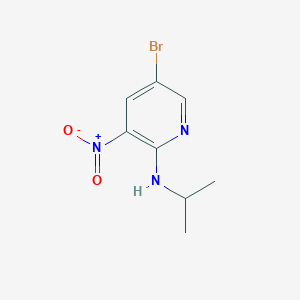
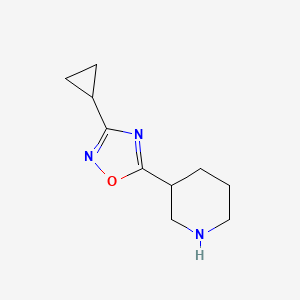





![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)
